Calpain inhibitor II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calpain inhibitor II is a cell-permeable peptide that restricts the activity of calpain, cathepsin L, and cathepsin B . It also prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . It’s a cysteine protease expressed in the nervous system and exhibits a calcium-dependent enzyme activity .

Chemical Reactions Analysis

Calpain inhibitor II is known to inhibit calpain, a cysteine protease activated in brain disorders . It’s also known to restrict the activity of cathepsin L and cathepsin B . The exact chemical reactions involving Calpain inhibitor II are not detailed in the retrieved papers.

Physical And Chemical Properties Analysis

Calpain inhibitor II is a white powder . It’s soluble in ethanol at a concentration of 20 mg/mL . It’s stored at a temperature of -20°C . More detailed physical and chemical properties are not provided in the retrieved papers.

Applications De Recherche Scientifique

Insulin Secretion and Action : Calpain inhibitors, including Calpain Inhibitor II, have been shown to increase insulin secretion in mouse pancreatic islets. This suggests a role for calpains in the regulation of insulin secretion and action, with potential implications for type 2 diabetes treatment (Sreenan et al., 2001).

Calpain Inhibitor-Aromatic Interactions : Research into the molecular structure of calpain inhibitors, including alpha-ketoamide-based inhibitors, has revealed novel interactions that can be exploited to design more effective and specific inhibitors for therapeutic applications (Qian et al., 2008).

Cataract Formation : Calpain Inhibitor II is linked to the study of human lens proteins and cataract formation, indicating its potential role in preventing or slowing down this process (David et al., 1989).

Rheumatoid Arthritis Treatment : Calpain inhibitors like E-64-d, a related compound, have shown therapeutic efficacy in animal models of rheumatoid arthritis, indicating the potential for Calpain Inhibitor II in similar applications (Yoshifuji et al., 2005).

Colitis and Colorectal Cancer : Calpain-2 inhibitor therapy has been found to reduce murine colitis and colitis-associated cancer, suggesting a similar potential for Calpain Inhibitor II in these conditions (Rose et al., 2015).

Neuropathy and Behavioral Impairment : A selective Calpain-2 inhibitor has been identified as a potential therapeutic treatment for concussion, with implications for the use of Calpain Inhibitor II in related neurological conditions (Wang et al., 2020).

Drug Discovery and Development : Calpain inhibitors, including Calpain Inhibitor II, are under exploration for their therapeutic potential in various diseases, including neurological disorders, muscular dystrophies, and diabetes (Ono et al., 2016).

Cancer Treatment : Studies have shown that Calpain Inhibitor II can induce apoptosis in certain types of cancer cells, providing a basis for its potential use in cancer therapy (Zhu & Uckun, 2000).

Mécanisme D'action

Calpain inhibitor II restricts the activity of calpain, cathepsin L, and cathepsin B . It’s been found that it prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . In the context of SARS-CoV-2, calpain-2 facilitates spike protein-mediated cell attachment by positively regulating the cell surface levels of ACE2 .

Safety and Hazards

Calpain inhibitor II should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Calpain inhibitors, including Calpain inhibitor II, have appeared as a possible therapeutic target for managing neurodegenerative diseases . They have shown excellent antiviral activities against SARS-CoV-2 by targeting the viral main protease . Future research may focus on further understanding the role of calpain inhibitors in various diseases and developing more effective and specific inhibitors .

Propriétés

IUPAC Name |

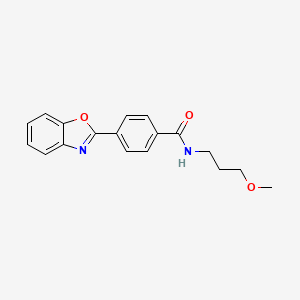

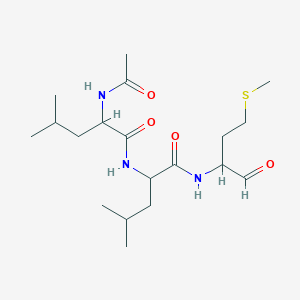

2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-4-methyl-N-(3-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}butyl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.